molecular formula C13H17N5O3 B4113841 1,3-dimethyl-5-nitro-6-piperazino-1,3-dihydro-2H-1,3-benzimidazol-2-one

1,3-dimethyl-5-nitro-6-piperazino-1,3-dihydro-2H-1,3-benzimidazol-2-one

Cat. No.: B4113841
M. Wt: 291.31 g/mol
InChI Key: JYXDFYWIKLODDC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with the molecular formula C₁₃H₁₇N₅O₃ This compound is characterized by its benzimidazole core structure, which is substituted with nitro, piperazinyl, and dimethyl groups

Properties

IUPAC Name

1,3-dimethyl-5-nitro-6-piperazin-1-ylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-15-9-7-11(17-5-3-14-4-6-17)12(18(20)21)8-10(9)16(2)13(15)19/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXDFYWIKLODDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-nitro-6-piperazino-1,3-dihydro-2H-1,3-benzimidazol-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated benzimidazole is alkylated with methyl iodide or a similar alkylating agent to introduce the dimethyl groups at the 1 and 3 positions.

    Piperazinyl Substitution: Finally, the piperazinyl group is introduced through a nucleophilic substitution reaction using piperazine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Various amines and alcohols for substitution reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    N-Oxides: Oxidation of the piperazinyl group results in N-oxides.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.

Scientific Research Applications

1,3-Dimethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-nitro-6-piperazino-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes and receptors involved in microbial growth and cancer cell proliferation.

    Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cell death in microbes and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-nitrobenzimidazole: Lacks the piperazinyl group, making it less versatile in biological applications.

    5-Nitro-6-(1-piperazinyl)benzimidazole: Lacks the dimethyl groups, which may affect its stability and reactivity.

Uniqueness

1,3-Dimethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the combination of its nitro, piperazinyl, and dimethyl groups, which confer specific chemical and biological properties that are not present in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-nitro-6-piperazino-1,3-dihydro-2H-1,3-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-5-nitro-6-piperazino-1,3-dihydro-2H-1,3-benzimidazol-2-one

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